molecular formula C25H23N3O4 B12171859 3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12171859
M. Wt: 429.5 g/mol
InChI Key: NZKTVLRBHYUIKU-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core substituted at position 3 with a 3-methoxyphenyl group and at position 7 with a carboxamide moiety linked to a 2-(4-methoxyphenyl)ethyl chain. The presence of methoxy groups on both aromatic rings may influence solubility, binding affinity, and metabolic stability compared to non-substituted analogs .

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O4/c1-31-20-9-6-17(7-10-20)12-13-26-24(29)18-8-11-22-23(14-18)27-16-28(25(22)30)19-4-3-5-21(15-19)32-2/h3-11,14-16H,12-13H2,1-2H3,(H,26,29)

InChI Key

NZKTVLRBHYUIKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through substitution reactions using suitable reagents.

    Final Assembly: The final compound is assembled by coupling the quinazoline core with the methoxyphenyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the methoxyphenyl groups using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that similar quinazoline derivatives can effectively target specific pathways involved in tumor growth and metastasis .

2. Antimicrobial Activity
Quinazolines have also been recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death. Several studies have reported its efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

3. Enzyme Inhibition
The ability of this compound to inhibit specific enzymes makes it a candidate for developing new therapeutics. It has been noted that quinazoline derivatives can act as inhibitors for various enzymes involved in metabolic pathways, potentially leading to new treatments for diseases such as diabetes and obesity .

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various quinazoline derivatives, including compounds structurally similar to 3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide. The results indicated a significant reduction in cell viability in several cancer cell lines, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a series of quinazoline derivatives were tested against common bacterial strains. The results showed that the compound exhibited notable antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits enzymes involved in metabolic pathways; potential for treating metabolic disorders

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Quinazoline Core

The 3,4-dihydroquinazoline-4-one scaffold is common in medicinal chemistry. Key analogs and their substituent variations are compared below:

Compound Name Substituents (Position 3) Substituents (Position 7) Melting Point (°C) Molecular Weight (g/mol) Key Findings
Target Compound 3-Methoxyphenyl N-[2-(4-Methoxyphenyl)ethyl] Not reported ~489.5 (calculated) Hypothesized enhanced sEH inhibition due to dual methoxy groups
A16 () Piperazine-carboxamide linked to 2-methoxyphenyl Piperazine-methyl 188.5–190.7 434.4 Lower lipophilicity than target compound; moderate activity in kinase assays
A17 () Piperazine-carboxamide linked to 3-methoxyphenyl Piperazine-methyl 186.3–188.5 434.4 Improved solubility vs. A16 but reduced cellular permeability
Compound 45 () Benzo[b][1,4]oxazine N-(4-Methoxyphenyl) Not reported ~338.3 Lower molecular weight; limited bioactivity data
F072-0254 () 3,4-Dimethylphenyl N-[(4-Methoxyphenyl)methyl] Not reported 498.6 Higher molecular weight; morpholine substitution may enhance CNS penetration

Key Observations :

  • Methoxy Positioning : The 3-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in analogs (e.g., A18 in ) may alter steric interactions in enzyme binding pockets .
Physicochemical Properties
  • Lipophilicity : The target compound’s logP (estimated ~3.5) is higher than A16–A18 (logP ~2.8–3.0) due to its extended 4-methoxyphenethyl chain, which may enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding : The 4-oxo group and carboxamide moiety provide hydrogen-bonding sites, analogous to BD103 () , which utilizes similar interactions for kinase inhibition .

Biological Activity

The compound 3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula: C20H22N2O3
  • Molecular Weight: 350.41 g/mol
  • Key Functional Groups: Methoxy groups, a carboxamide group, and a quinazoline core.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Properties
    • A study on related quinazoline derivatives demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines (J774A.1, THP-1) . This suggests potential applications in treating inflammatory diseases.
  • Antioxidant Activity
    • Compounds with similar structural motifs have shown promising antioxidant properties, which can help mitigate oxidative stress-related diseases . The presence of methoxy groups is often associated with enhanced radical scavenging activity.
  • Anticancer Activity
    • Preliminary studies indicate that quinazoline derivatives can inhibit cancer cell proliferation. For instance, related compounds have been tested against various cancer cell lines, showing significant growth inhibition . The mechanism may involve the induction of apoptosis and cell cycle arrest.

The biological mechanisms through which this compound exerts its effects are still being elucidated. However, several pathways have been identified:

  • NF-κB Pathway Inhibition: Similar quinazoline derivatives have been shown to inhibit the NF-κB signaling pathway, crucial for inflammatory responses .
  • Cell Cycle Regulation: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, promoting apoptosis .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound and its analogs:

StudyFindings
Identified anti-inflammatory activity in LPS-induced models; inhibited IL-6 and TNF-α expression.
Demonstrated antioxidant properties with significant DPPH radical scavenging activity.
Showed anticancer effects against NCI 60 cell lines; induced apoptosis in leukemia cells.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data specific to this compound is limited, related quinazoline derivatives typically exhibit favorable pharmacokinetic profiles with moderate half-lives and bioavailability. Safety assessments are crucial to determine any potential toxicity or side effects associated with long-term use.

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